

A Comprehensive Technical Guide to the Physicochemical Properties of *trans,trans*-Dibenzylideneacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzylideneacetone*

Cat. No.: B7820648

[Get Quote](#)

Introduction

trans,trans-Dibenzylideneacetone ((1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one), commonly abbreviated as dba, is an organic compound valued for its role as a ligand in organometallic chemistry.^{[1][2]} It is a key component in the preparation of palladium catalysts, such as tris(**dibenzylideneacetone**)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), which are indispensable in a myriad of synthetic transformations, including cross-coupling reactions.^{[3][4][5]} The compound is readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone, a classic and robust reaction often featured in academic organic chemistry curricula.^{[2][6][7]}

This guide provides an in-depth examination of two fundamental physicochemical properties of *trans,trans-dibenzylideneacetone*: its appearance and melting point. Accurate characterization of these properties is a cornerstone of quality control, ensuring the purity and suitability of the material for sensitive downstream applications, particularly in catalysis and drug development.

Physicochemical Characterization: Appearance and Melting Point

The isomeric purity of **dibenzylideneacetone** is critical, as different geometric isomers possess distinct physical properties. The thermodynamically most stable and commonly synthesized isomer is the *trans,trans* form. Other isomers include the *cis,trans* form, which is a

light-yellow needle-like crystal with a melting point of 60°C, and the *cis,cis* form, which exists as a yellow oil.[1][3][8][9]

Appearance

trans,trans-Dibenzylideneacetone is consistently described as a yellow, crystalline solid.[1][6] The intensity of the color can range from a pale or light yellow to a vibrant, bright yellow.[1][4] This appearance is attributed to the extended π -conjugation system encompassing the two phenyl rings and the α,β -unsaturated ketone core. The material is typically supplied as a crystalline powder.[10][11][12] It is insoluble in water but demonstrates solubility in solvents like acetone and chloroform, and is slightly soluble in ethanol.[1][4]

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For **trans,trans-dibenzylideneacetone**, a sharp melting range is indicative of high purity. Impurities typically depress and broaden the melting range. A summary of reported melting points from various authoritative sources is presented below.

Melting Point Range (°C)	Purity/Grade	Source(s)
111	trans,trans isomer	Wikipedia[1]
110-111	Not Specified	ChemicalBook, LookChem, Benchchem[3][6][8][9]
110-112	trans,trans isomer	chemeuropa.com[2]
107-113	Not Specified	ChemicalBook, LookChem[3][8]
107-114	98%	Thermo Scientific Acros, Benchchem[4][13]
109.0-115.0	98+%	Thermo Fisher Scientific
104-107	98%	ChemicalBook, Sigma-Aldrich[14]

The slight variations in the reported melting point ranges can be attributed to differences in instrumental calibration, heating rates used for determination, and the purity of the material being analyzed. Most sources converge on a melting point of approximately 110-111°C for the pure trans,trans isomer.[3][6][8][9]

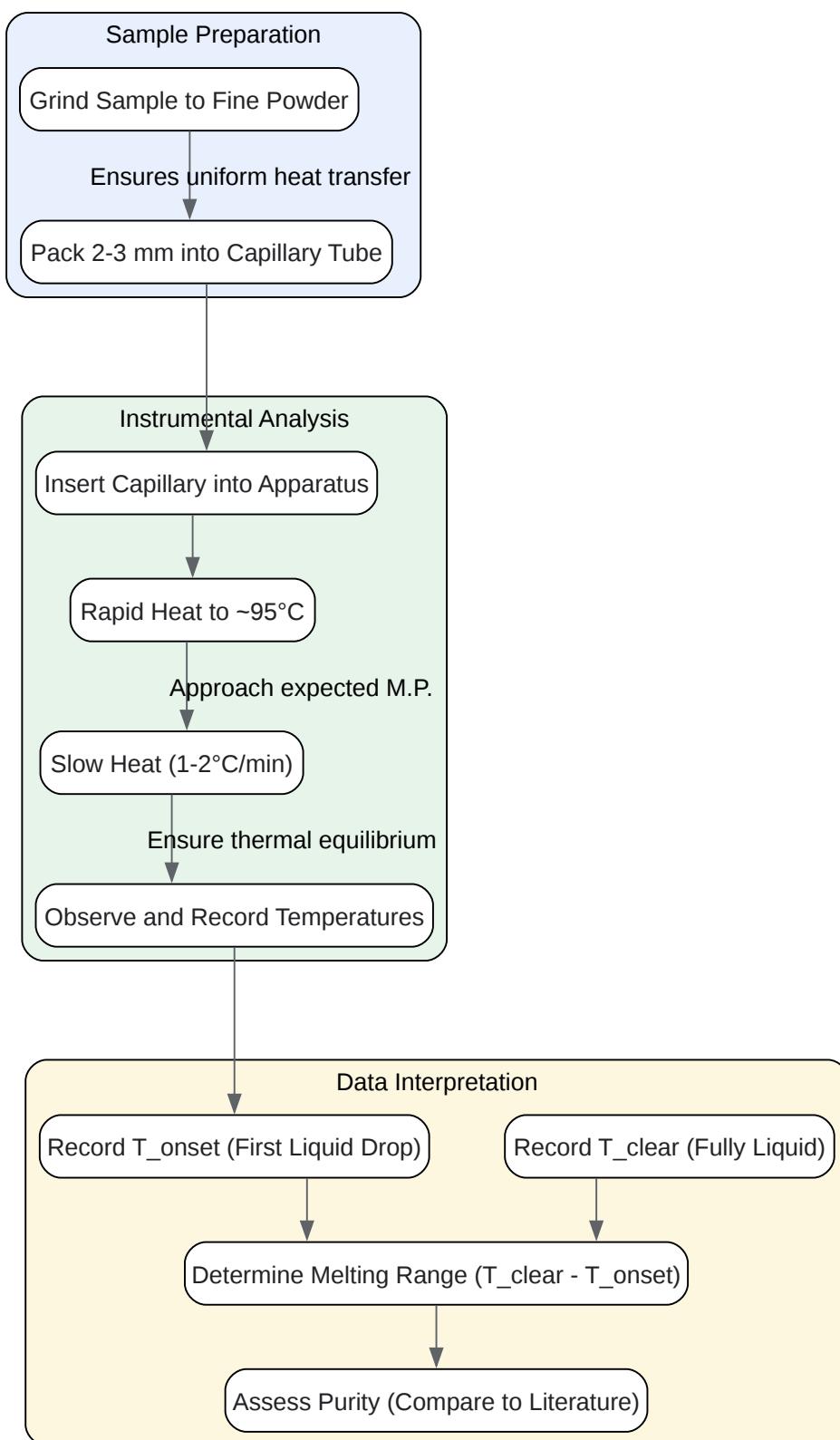
Experimental Protocol: Melting Point Determination

The following protocol outlines the standard methodology for determining the melting point of a trans,trans-**dibenzylideneacetone** sample using a capillary melting point apparatus. This method ensures accuracy and reproducibility.

Objective: To accurately determine the melting range of a solid sample of trans,trans-**dibenzylideneacetone** to assess its purity.

Materials:

- trans,trans-**Dibenzylideneacetone** sample
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Melting point apparatus
- Spatula


Procedure:

- Sample Preparation:
 - Place a small amount of the crystalline trans,trans-**dibenzylideneacetone** into a clean, dry mortar.
 - Gently grind the sample into a fine powder using the pestle. This is crucial for uniform packing and efficient heat transfer within the capillary tube.
- Capillary Tube Packing:

- Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Alternatively, drop the tube down a long glass tube onto the benchtop.
 - Repeat until a packed sample column of 2-3 mm in height is achieved. A well-packed, small sample size is essential for an accurate and sharp melting point reading.
- Melting Point Apparatus Setup:
 - Ensure the melting point apparatus is clean and properly calibrated.
 - Carefully insert the packed capillary tube into the sample holder of the apparatus.
 - Determination of Melting Range:
 - Set a rapid heating rate (e.g., 10-15°C per minute) to quickly approach the expected melting point (~110°C).
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Continue to heat slowly and record the temperature at which the entire solid sample has completely melted into a clear liquid.
 - The recorded values constitute the melting range. For pure **trans,trans-dibenzylideneacetone**, this range should be narrow ($\leq 2^{\circ}\text{C}$).

Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination of trans,trans-dba.

References

- Wikipedia. **Dibenzylideneacetone**. [Link]
- LookChem. Cas 538-58-9, **DIBENZYLIDENEACETONE**. [Link]
- chemeurope.com. **Dibenzylideneacetone**. [Link]
- ChemBK. **Dibenzylideneacetone**. [Link]
- drugs.com. Dibenzalacetone. [Link]
- YouTube. synthesis of **dibenzylideneacetone** (dba)
- LookChem. Cas 51364-51-3, **Tris(dibenzylideneacetone)dipalladium**. [Link]
- SCIEPublish. Preparation and Characterization of Dibenzylideneacetone Loaded Microparticles for Therapeutic Purposes. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]
- 2. Dibenzylideneacetone [chemeurope.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Dibenzylideneacetone | 538-58-9 [chemicalbook.com]
- 9. Dibenzalacetone [drugfuture.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. trans,trans-Dibenzylideneacetone, 98+% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 12. chembk.com [chembk.com]
- 13. trans,trans-Dibenzylideneacetone, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 14. trans,trans-Dibenzylideneacetone | 35225-79-7 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of trans,trans-Dibenzylideneacetone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820648#trans-trans-dibenzylideneacetone-melting-point-and-appearance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com